molecular formula C15H15N3O4S B2504426 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1396845-74-1

2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2504426
CAS No.: 1396845-74-1
M. Wt: 333.36
InChI Key: OJIYBBSOLMYYQV-UHFFFAOYSA-N
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Description

2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound that features a piperidine ring substituted with a thiophene group and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diketone.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction involving a nitrile oxide and an alkyne.

    Acetylation: The final step involves the acetylation of the piperidine nitrogen with an acetic anhydride derivative to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the piperidine ring, potentially converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, where the nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the materials science industry, this compound could be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes, receptors, or other proteins, modulating their activity. The thiophene and isoxazole rings may facilitate binding to hydrophobic pockets, while the acetamide group could form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dioxo-4-phenylpiperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide: Similar structure but with a phenyl group instead of a thiophene group.

    2-(2,6-dioxo-4-(furan-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide: Similar structure but with a furan group instead of a thiophene group.

Uniqueness

The presence of the thiophene group in 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide imparts unique electronic and steric properties, potentially enhancing its interactions with specific molecular targets. This could make it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

2-(2,6-dioxo-4-thiophen-2-ylpiperidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-9-5-12(17-22-9)16-13(19)8-18-14(20)6-10(7-15(18)21)11-3-2-4-23-11/h2-5,10H,6-8H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIYBBSOLMYYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C(=O)CC(CC2=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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